molecular formula C20H17N3OS B2998632 2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941986-51-2

2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2998632
CAS No.: 941986-51-2
M. Wt: 347.44
InChI Key: NXCKNHNHFUEAOL-UHFFFAOYSA-N
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Description

2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound belonging to the thiazolo[4,5-d]pyridazinone class of heterocycles, which are recognized for their diverse and promising biological activities. This compound is characterized by a 2-methyl group, a 5-phenethyl chain, and a 7-phenyl substituent on its fused heterocyclic core. While specific data for this exact molecule may be limited, compounds within this structural family have demonstrated significant pharmacological potential in scientific research, particularly as subjects for developing new analgesic and anti-inflammatory agents . Research on analogous structures has shown that the thiazolo[4,5-d]pyridazinone scaffold is a key pharmacophore, with specific substitutions at the 2, 5, and 7 positions critically influencing its biological profile and potency . These derivatives have been evaluated in established preclinical models, such as the 'hot plate' test for central analgesic activity and the 'acetic acid cramps' model for peripheral anti-inflammatory effects, where some members of this chemical class have been reported to outperform reference drugs like ketorolac . The mechanism of action for these compounds is an active area of investigation, with potential targets including cyclooxygenase (COX) isoenzymes and other components of the nociceptive and inflammatory pathways . This product is intended for non-human research applications in medicinal chemistry and drug discovery. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

2-methyl-7-phenyl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-21-18-19(25-14)17(16-10-6-3-7-11-16)22-23(20(18)24)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKNHNHFUEAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article focuses on the compound's pharmacological properties, particularly its antimicrobial, anticonvulsant, and anticancer effects, based on various research findings.

Chemical Structure

The molecular formula of this compound is C18H18N2OSC_{18}H_{18}N_2OS. The structural characteristics include a thiazolo-pyridazine core which is significant for its biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo-pyridazine compounds exhibit notable antimicrobial properties. For instance:

CompoundMicroorganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

The compound 3g displayed potent inhibitory effects against both Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant properties of thiazolo derivatives have been explored through various models. In particular, the compound has shown efficacy in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models:

CompoundTest ModelED50 (mg/kg)TD50 (mg/kg)PI
19MES11.4611.053.6
19PTZ31.7--

Compound 19 demonstrated significant anticonvulsant activity with a protective index (PI) indicating a favorable safety margin . The mechanism is thought to involve interactions with the GABAergic system, enhancing its anticonvulsive action.

Anticancer Activity

The potential anticancer effects of thiazolo derivatives have also been investigated. Studies have shown that certain compounds can inhibit tumor cell growth effectively:

Compound NameCell LineTCID50 (µg/mL)
Phenothiazine DerivativeHEp-2 Tumor Cells4.7

Phenothiazine-related compounds demonstrated significant antitumor activity against HEp-2 cells, with variations in activity based on structural modifications .

Case Studies

  • Antimicrobial Study : A series of thiazolo-pyridazine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The most active compound exhibited an MIC of 0.21 µM against both Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial properties.
  • Anticonvulsant Study : In rodent models, several thiazolo derivatives were tested for their anticonvulsant effects using the MES and PTZ tests. The study highlighted compound 19 as particularly effective, showing an ED50 of 11.4 mg/kg in the MES model.
  • Anticancer Study : Research involving phenothiazine-related compounds demonstrated their ability to induce apoptosis in cancer cell lines, with TCID50 values indicating their effectiveness in inhibiting cell proliferation.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties and bioactivity. Key analogues include:

Compound Name Substituent (Position 2) Molecular Formula Key Findings Reference
2-Morpholin-4-yl-7-phenyl derivative Morpholinyl C₁₉H₂₀N₄O₂S Discontinued due to commercial constraints .
2-(1-Pyrrolidinyl)-7-phenyl derivative Pyrrolidinyl C₂₂H₂₂N₄OS Synthesized in high yield; tested for analgesic activity .
2-Amino-4,5-disubstituted thiazole Amino Varies Exhibited moderate antimicrobial activity .
Target Compound Methyl C₂₂H₂₀N₄OS Simpler structure; potential for improved metabolic stability.
  • Key Insight : Bulky substituents (e.g., morpholinyl, pyrrolidinyl) may enhance target binding but reduce solubility. The methyl group in the target compound offers a balance between lipophilicity and synthetic accessibility .

Variations in Heterocyclic Core

Replacing the thiazole ring with other heterocycles alters pharmacological profiles:

Compound Class Core Structure Biological Activity Reference
Isoxazolo[4,5-d]pyridazin-4(5H)-ones Isoxazole Dual COX-2/5-LOX inhibition (IC₅₀: 2.1–63.5 µM) .
Furo[2,3-d]pyridazin-4(5H)-ones Furan Low yields due to acidic protons; limited bioactivity .
Thiazolo[4,5-d]pyridazinones Thiazole Broader antiviral and anti-inflammatory potential .
  • Key Insight : The thiazole core in the target compound provides a balance of electronic effects and metabolic stability compared to more labile furan derivatives or COX-inhibitory isoxazoles .

Substituent Variations at Positions 5 and 7

The phenethyl (position 5) and phenyl (position 7) groups are critical for receptor interactions:

Compound Name Position 5 Substituent Position 7 Substituent Activity Notes Reference
5-(4-Chlorobenzyl)-isoxazolo derivative 4-Chlorobenzyl Bromine (Position 7) High molecular weight (382.64 g/mol); discontinued .
5-Methyl derivatives Methyl Thienyl Antiviral activity reported .
Target Compound Phenethyl Phenyl Enhanced lipophilicity; potential CNS penetration.
  • Key Insight : The phenethyl group at position 5 in the target compound may improve membrane permeability compared to smaller alkyl groups, while the phenyl group at position 7 enhances π-π stacking interactions in biological targets .

Q & A

Q. What are the key synthetic routes for 2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one?

  • Methodological Answer : The compound is synthesized via cyclization reactions of precursor heterocycles. For example, thiazolo[4,5-d]pyridazin-4(5H)-one derivatives are often prepared by refluxing intermediates like methyl esters of 3-chloro-4-furan(thiophen)-2-yl-2,4-dioxo-butyric acid with appropriate reagents in ethanol or DMF-EtOH mixtures. Key steps include condensation, cyclization, and purification via recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹), while nuclear magnetic resonance (NMR) confirms regiochemistry and substituent positions. Mass spectrometry (MS) verifies molecular weight, and X-ray crystallography resolves stereochemical ambiguities. For example, IR and NMR were critical in confirming the fused thiazole-pyridazinone core in related derivatives .

Q. What preliminary biological assays are recommended for initial screening?

  • Methodological Answer : Begin with in vitro assays targeting inflammation (COX-1/COX-2 inhibition), microbial growth (Gram-positive/-negative bacteria, fungi), or enzyme inhibition (e.g., α-glucosidase for anti-diabetic potential). Use standardized protocols like microdilution for antimicrobial testing or fluorometric assays for enzyme inhibition. Reference compounds (e.g., celecoxib for COX-2) should be included for comparison .

Advanced Research Questions

Q. How do structural modifications influence COX-2 vs. 5-LOX inhibitory selectivity?

  • Methodological Answer : Substituent size and polarity at the 1,2,4-triazole-5-thione or thiadiazole moieties critically affect selectivity. Bulky groups enhance COX-2 binding by occupying the enzyme’s secondary pocket, while polar groups (e.g., C=O) improve 5-LOX affinity via interactions with the active site entrance. SAR studies suggest that pyridazin-4(5H)-one derivatives with fused isoxazole rings show dual COX/5-LOX inhibition .

Q. How can molecular docking studies guide the design of analogs targeting specific enzymes?

  • Methodological Answer : Docking simulations (e.g., using AutoDock Vina) predict binding orientations. For COX-2, orient the pyridazin-4(5H)-one ring toward the central region and the fused isoxazole into the secondary pocket. For 5-LOX, position the C=O group near the active site entrance. Validate predictions with mutagenesis or competitive binding assays .

Q. How to address discrepancies in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strains, enzyme isoforms) or compound purity. Replicate studies under standardized protocols (CLSI guidelines for antimicrobial tests) and validate purity via HPLC. Cross-test compounds in multiple assays to identify pleiotropic effects. For example, derivatives with phenethyl groups may exhibit both anti-inflammatory and antifungal activity due to hydrophobic interactions .

Q. What strategies optimize in vitro metabolic stability for in vivo efficacy?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism. Modify the phenethyl moiety with methyl or methoxy substituents to block cytochrome P450-mediated degradation. Use liver microsome assays to identify metabolic hotspots and guide structural tweaks .

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